Dihydroouabain
CAS No.: 1183-35-3
Cat. No.: VC21341939
Molecular Formula: C29H46O12
Molecular Weight: 586.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1183-35-3 |
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Molecular Formula | C29H46O12 |
Molecular Weight | 586.7 g/mol |
IUPAC Name | (4S)-4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one |
Standard InChI | InChI=1S/C29H46O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h13-19,21-25,30-32,34-38H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-/m0/s1 |
Standard InChI Key | ZTFGOPUOTATSAL-ZWGUVXOWSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)[C@@H]6CC(=O)OC6)O)CO)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O |
Chemical Properties and Structure
Dihydroouabain is characterized by its saturated lactone ring, which distinguishes it from ouabain. The compound maintains the steroid core and sugar moiety typical of cardiac glycosides but with altered functionality that impacts its biological activity.
Basic Chemical Information
The following table summarizes the key chemical properties of dihydroouabain:
Property | Information |
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CAS Number | 1183-35-3 |
Molecular Formula | C29H46O12 |
Molecular Weight | 586.67 g/mol |
IUPAC Name | (20ξ)-3β-[(6-Deoxy-α-L-mannopyranosyl)oxy]-1β,5,11α,14,19-pentahydroxy-5β-cardanolide |
Structural Features
Dihydroouabain maintains the core structure of ouabain but with a saturated lactone ring. This single bond replacement in the lactone ring creates distinct conformational changes that affect its binding affinity to the Na+,K+-ATPase enzyme. The sugar moiety (6-deoxy-α-L-mannopyranosyl) attached at the 3β position plays an important role in its biological activity and target specificity .
Common Synonyms
The compound is known by several names in scientific literature, including dihydroouabin, dihydro-g-strophatin, and dihydro-g-strophathin . These alternative nomenclatures reflect its historical discovery and relationship to other cardiac glycosides.
Pharmacological Mechanism
Antagonism of Ouabain
Interestingly, dihydroouabain functions as an antagonist of ouabain's inotropic action. Research has demonstrated that dihydroouabain reduces the inotropic action of ouabain without affecting its Na+,K+-pump inhibition . This suggests a complex interaction with the binding sites on the Na+,K+-ATPase enzyme.
Biological Activity and Research Findings
Effects on Cardiac Function
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Dihydroouabain exhibits reduced inotropic potency compared to ouabain
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It lacks the dual action mechanism seen with ouabain (pump stimulation at low doses and inhibition at higher doses)
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Its cardiac effects are more predictable and directly correlated with pump inhibition
Radiosensitizing Properties
Recent research has identified dihydroouabain as a novel radiosensitizer for cervical cancer treatment. In a 2020 study, researchers established that:
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Dihydroouabain significantly enhanced radiosensitivity in cervical cancer cells
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It abrogated radiation-induced S phase arrest in these cells
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When combined with radiation, it inhibited Chk1 (a checkpoint kinase) and increased DNA double-strand breaks (DSB)
This discovery positions dihydroouabain as a promising compound for enhancing the efficacy of radiotherapy in cervical cancer treatment.
Synthetic Routes
Documented Synthesis Methods
One approach to synthesizing dihydroouabain-like compounds involves:
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Protection of hydroxyl groups in ouabain using diacetonide formation
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Further protection with methoxymethyl chloride
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Ozonolysis of the lactone olefin followed by reduction
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Various subsequent modifications to yield the desired saturated lactone ring
The synthesis of dihydroouabain and related compounds often involves complex protection and deprotection steps due to the multiple hydroxyl groups present in these molecules.
Comparison with Similar Compounds
Dihydroouabain vs. Ouabain
The following table highlights key differences between dihydroouabain and its parent compound ouabain:
Property | Dihydroouabain | Ouabain |
---|---|---|
Lactone Ring | Saturated (single bond) | Unsaturated (double bond) |
Na+,K+-ATPase Inhibition Potency | ~50-fold less potent | Higher potency |
Effect on Na+,K+-pump at Low Doses | No stimulation | Stimulates the pump |
Inotropic Mechanism | Single mechanism (pump inhibition) | Dual mechanism (pump stimulation at low doses and inhibition at higher doses) |
Role in Cancer Treatment | Identified as a radiosensitizer | Various anticancer properties reported |
Comparison with Other Cardiac Glycosides
Dihydroouabain shares the core structure of cardiac glycosides but exhibits distinctive pharmacological properties. Compared to digitoxin and other cardenolides, dihydroouabain shows unique characteristics in terms of potency, selectivity, and biological effects. These differences stem from its structural modifications, particularly the saturated lactone ring .
Applications in Cancer Research
Radiosensitization in Cervical Cancer
The most promising application of dihydroouabain appears to be in cancer treatment, specifically as a radiosensitizer for cervical cancer. A comprehensive study published in 2020 demonstrated its efficacy in enhancing the effects of radiation therapy .
Screening and Identification Process
Dihydroouabain was identified as a potential radiosensitizer through an automated high-throughput screening platform specifically designed for identifying radiosensitizers for cervical cancer. This platform proved to be powerful and effective, suggesting its potential for identifying other radiosensitizers in the future .
Mechanism of Radiosensitization
The radiosensitizing effect of dihydroouabain appears to involve several mechanisms:
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Inhibition of Chk1, a key regulator of the cell cycle checkpoint response to DNA damage
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Abrogation of radiation-induced S phase arrest in cancer cells
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Increased formation of DNA double-strand breaks
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Potential disruption of DNA repair mechanisms through modulation of cellular ion concentrations
These mechanisms collectively enhance the killing effect of radiation on cancer cells, making dihydroouabain a promising candidate for combination therapy.
Future Research Directions
Clinical Translation
Further research is needed to translate the promising in vitro findings of dihydroouabain's radiosensitizing properties to clinical applications. This would involve:
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In vivo studies to confirm efficacy and safety
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Pharmacokinetic and pharmacodynamic evaluations
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Optimization of dosing and administration schedules
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Evaluation of potential side effects and toxicity profiles
Structure-Activity Relationship Studies
The unique properties of dihydroouabain highlight the importance of structure-activity relationships in cardiac glycosides. Future research could focus on:
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Developing additional structural analogues with enhanced radiosensitizing properties
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Exploring modifications to improve specificity for cancer cells
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Investigating the role of the sugar moiety in determining biological activity
Expansion to Other Cancer Types
While current research focuses on cervical cancer, dihydroouabain's mechanism of action suggests potential applications in other cancer types, particularly those treated with radiotherapy. Research expanding its application to other cancer models would provide valuable insights into its broader therapeutic potential.
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